3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione is a complex organic compound that features a thiazole ring fused with a pyrimidine ring
Vorbereitungsmethoden
The synthesis of 3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. Reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Analyse Chemischer Reaktionen
3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione can be compared with other similar compounds such as:
2,5-diphenyl-1,3-thiazole: Shares the thiazole ring but lacks the pyrimidine moiety.
2-sulfanylpyrimidine: Contains the pyrimidine ring with a sulfur group but lacks the thiazole ring.
4(3H)-thione derivatives: Compounds with similar thione groups but different ring structures. The uniqueness of this compound lies in its combined thiazole and pyrimidine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H13N3S3 |
---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
3-(2,5-diphenyl-1,3-thiazol-4-yl)-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C19H13N3S3/c23-15-11-12-20-19(24)22(15)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,24) |
InChI-Schlüssel |
SGQUXAYMVIDMHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C(=S)C=CNC4=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.